1H-Indene, trimethyl-
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Overview
Description
1H-Indene, trimethyl- is an organic compound with the molecular formula C12H14 and a molecular weight of 158.2396 g/mol . It is a derivative of indene, characterized by the presence of three methyl groups attached to the indene ring. The compound is also known by its IUPAC name, 1,1,3-trimethyl-1H-indene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene, trimethyl- can be achieved through various methods. One common approach involves the alkylation of indene with methylating agents under acidic conditions. For instance, indene can be reacted with methyl iodide in the presence of a strong base like sodium hydride to yield 1,1,3-trimethyl-1H-indene .
Industrial Production Methods
Industrial production of 1H-Indene, trimethyl- typically involves catalytic processes. One such method includes the catalytic hydrogenation of indene derivatives in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
1H-Indene, trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced indene derivatives.
Substitution: Halogenated indene derivatives.
Scientific Research Applications
1H-Indene, trimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Indene, trimethyl- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1H-Indene, trimethyl- can be compared with other similar compounds, such as:
1,1,3-Trimethylindane: A derivative of indane with similar chemical properties but different substitution patterns.
1,4,7-Trimethylindane: Another indane derivative with distinct substitution positions, leading to different chemical reactivity.
The uniqueness of 1H-Indene, trimethyl- lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to its analogs .
Properties
CAS No. |
60826-61-1 |
---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1,1,2-trimethylindene |
InChI |
InChI=1S/C12H14/c1-9-8-10-6-4-5-7-11(10)12(9,2)3/h4-8H,1-3H3 |
InChI Key |
VWYHCUUPSXQYLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C1(C)C |
Origin of Product |
United States |
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